molecular formula C9H8N2O3 B2953506 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 264606-31-7

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Número de catálogo: B2953506
Número CAS: 264606-31-7
Peso molecular: 192.174
Clave InChI: OEHCYRZYVZKUGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) core substituted at position 3 with a pyridin-3-yl group and at position 5 with a carboxylic acid moiety.

Propiedades

IUPAC Name

3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-4-7(11-14-8)6-2-1-3-10-5-6/h1-3,5,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHCYRZYVZKUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264606-31-7
Record name 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following section compares the target compound with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in the 4,5-Dihydroisoxazole-5-carboxylic Acid Series

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : The imidazole ring replaces the pyridine group, introducing a chlorine atom and a butyl chain.
  • Synthesis : Synthesized via hydrolysis of a parent carboxamide derivative under enzymatic conditions, yielding a 91% product yield after optimization .
  • Physicochemical Properties :
    • Retention Time (HPLC) : 6.4 minutes .
    • Mass Spectrometry : Main MRM transitions at m/z 272→200, 272→157, and 272→144 .
3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : A chlorophenyl group substitutes the pyridine ring.
3-(Pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : Pyridin-4-yl isomer of the target compound.
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : Dichlorophenyl substitution enhances lipophilicity.
  • Commercial Availability: Sold by Santa Cruz Biotechnology (CAS sc-344260; $248/250 mg) .
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
  • Structure : Methoxycarbonyl group at position 3.
  • Physicochemical Data: Molecular formula C₆H₇NO₅; InChIKey MJNKHGCSKGJAAK-UHFFFAOYSA-N .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activity
Target Compound Pyridin-3-yl C₉H₈N₂O₃ 192.07 N/A Theoretical (no direct data)
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-analog 2-Butyl-5-chloroimidazolyl C₁₁H₁₃ClN₃O₃ 282.69 N/A Anti-inflammatory
3-(2-Chlorophenyl)-analog 2-Chlorophenyl C₁₀H₈ClNO₃ 225.63 522615-29-8 Reference standard
3-(Pyridin-4-yl)-analog Pyridin-4-yl C₉H₈N₂O₃ 192.07 1038311-80-6 Structural isomer
3-(Methoxycarbonyl)-analog Methoxycarbonyl C₆H₇NO₅ 173.12 N/A High polarity

Actividad Biológica

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring fused with a dihydro-1,2-oxazole moiety and a carboxylic acid functional group. This unique structure contributes to its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds, including those containing pyridine rings, exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Studies have revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be 15 µg/mL and 25 µg/mL, respectively .

The biological activities of this compound are thought to arise from several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It potentially modulates various signaling pathways such as MAPK and NF-kB, which are crucial for cell survival and proliferation.
  • Interference with DNA Synthesis : Some studies suggest that it may interfere with DNA replication in rapidly dividing cells.

Study on Anticancer Properties

A study published in Molecular Cancer Therapeutics evaluated the anticancer effects of several oxazole derivatives. Among them, this compound demonstrated significant cytotoxicity in vitro against various human cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer agents .

Study on Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in paw edema in rats treated with the compound compared to controls, suggesting its potential use in treating inflammatory diseases .

Data Summary Table

Biological Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerHT-29 (Colon)10 µM
AnticancerMCF-7 (Breast)30 µM
Anti-inflammatoryRat ModelReduction in edema
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli25 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyridine-3-carbaldehyde derivatives with hydroxylamine, followed by ring closure under acidic conditions. Alternative routes include alkylation reactions using 3-pyridyl-substituted intermediates or esterification of preformed oxazole precursors, as seen in analogous heterocyclic systems . Key steps involve monitoring reaction progress via TLC and optimizing pH to stabilize the oxazole ring.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Structural confirmation requires 1H/13C NMR to resolve peaks for the pyridinyl (δ 7.5–8.5 ppm) and oxazole (δ 4.5–5.5 ppm) moieties. Mass spectrometry (ESI-MS) should confirm the molecular ion ([M+H]+ at m/z ~207) and fragmentation patterns. Comparative FTIR analysis of carbonyl stretching (~1700 cm⁻¹) further validates the carboxylic acid group .

Q. What are the optimal storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solvents due to hydrolysis risks; instead, use anhydrous DMSO or DMF for stock solutions. Stability studies on related dihydro-oxazole derivatives show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conflicting solubility values often arise from solvent polarity variations. Systematically test solubility in buffered aqueous systems (pH 2–9) and organic solvents (e.g., THF, acetonitrile) using dynamic light scattering (DLS) or nephelometry. For example, solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) highlights its amphiphilic nature. Cross-validate with computational models (e.g., COSMO-RS) to predict partition coefficients .

Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer : Synthesize analogs with modifications to the pyridinyl ring (e.g., halogenation at C-2) or oxazole substituents (e.g., methyl vs. carboxyl groups). Assess bioactivity via enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate with molecular docking simulations (AutoDock Vina) to identify key binding interactions. For example, replacing the carboxylic acid with an ester reduces hydrogen-bonding capacity, altering inhibitory potency .

Q. How should researchers address conflicting enzymatic inhibition data in published studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or enzyme isoforms. Replicate experiments using standardized protocols (e.g., IC50 determination under fixed [ATP] = 1 mM). Include positive controls (e.g., staurosporine for kinases) and validate compound purity via LC-MS. Meta-analysis of datasets from multiple labs can identify outliers due to batch variability .

Data Contradiction Analysis

Q. Why do spectroscopic data for this compound vary across studies?

  • Methodological Answer : NMR chemical shifts are sensitive to solvent (D2O vs. CDCl3) and pH. For example, the carboxylic proton (δ 12–13 ppm in DMSO-d6) may be absent in aqueous buffers due to deprotonation. Standardize solvents and report pH in supplementary data. Cross-reference with X-ray crystallography to resolve ambiguities in tautomeric forms .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer : Use RAW 264.7 macrophages to measure NO production (Griess assay) or THP-1 monocytes for cytokine profiling (ELISA). Pre-treat cells with LPS/IFN-γ to induce inflammation and dose the compound (1–100 µM). Include a ROS scavenger (e.g., NAC) to differentiate antioxidant effects from pathway-specific modulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.